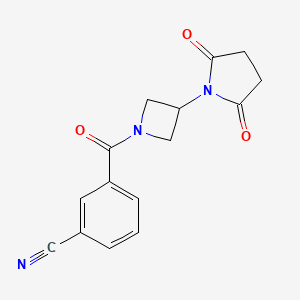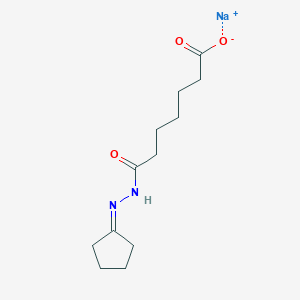
2-Chloro-N-(2,5-dioxo-1-propan-2-ylpyrrolidin-3-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-N-(2,5-dioxo-1-propan-2-ylpyrrolidin-3-yl)acetamide, also known as CDP-choline or citicoline, is a nootropic drug that is commonly used for its cognitive-enhancing properties. It is a synthetic molecule that is structurally similar to the endogenous compound choline, which is a precursor to acetylcholine, a neurotransmitter that plays a key role in learning and memory.
Wirkmechanismus
2-Chloro-N-(2,5-dioxo-1-propan-2-ylpyrrolidin-3-yl)acetamide acts as a choline donor, which increases the availability of choline in the brain. Choline is a precursor to acetylcholine, a neurotransmitter that is involved in learning and memory. By increasing choline availability, 2-Chloro-N-(2,5-dioxo-1-propan-2-ylpyrrolidin-3-yl)acetamide can enhance acetylcholine synthesis, which may improve cognitive function. Additionally, 2-Chloro-N-(2,5-dioxo-1-propan-2-ylpyrrolidin-3-yl)acetamide has been shown to increase phosphatidylcholine synthesis, which is a key component of neuronal cell membranes.
Biochemical and Physiological Effects:
2-Chloro-N-(2,5-dioxo-1-propan-2-ylpyrrolidin-3-yl)acetamide has been shown to have a number of biochemical and physiological effects. It has been shown to increase cerebral blood flow, which may improve cognitive function. Additionally, 2-Chloro-N-(2,5-dioxo-1-propan-2-ylpyrrolidin-3-yl)acetamide has been shown to increase the synthesis of phosphatidylcholine, which is important for maintaining the integrity of neuronal cell membranes. 2-Chloro-N-(2,5-dioxo-1-propan-2-ylpyrrolidin-3-yl)acetamide has also been shown to increase the activity of the enzyme adenylate kinase, which is involved in energy metabolism in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
2-Chloro-N-(2,5-dioxo-1-propan-2-ylpyrrolidin-3-yl)acetamide has several advantages for lab experiments. It is a stable compound that is easy to synthesize and purify. Additionally, it has been extensively studied and has a well-established safety profile. However, one limitation of 2-Chloro-N-(2,5-dioxo-1-propan-2-ylpyrrolidin-3-yl)acetamide is that it can be expensive to obtain in large quantities, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on 2-Chloro-N-(2,5-dioxo-1-propan-2-ylpyrrolidin-3-yl)acetamide. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, 2-Chloro-N-(2,5-dioxo-1-propan-2-ylpyrrolidin-3-yl)acetamide may have potential applications in the treatment of traumatic brain injury and stroke. Further research is needed to fully understand the mechanisms of action and potential therapeutic uses of 2-Chloro-N-(2,5-dioxo-1-propan-2-ylpyrrolidin-3-yl)acetamide.
Synthesemethoden
2-Chloro-N-(2,5-dioxo-1-propan-2-ylpyrrolidin-3-yl)acetamide is synthesized through a multi-step process that involves the reaction of choline chloride with cytidine-5'-monophosphate (CMP) in the presence of chloroacetic acid. The resulting product is then purified and crystallized to obtain pure 2-Chloro-N-(2,5-dioxo-1-propan-2-ylpyrrolidin-3-yl)acetamide.
Wissenschaftliche Forschungsanwendungen
2-Chloro-N-(2,5-dioxo-1-propan-2-ylpyrrolidin-3-yl)acetamide has been extensively studied for its cognitive-enhancing properties. It has been shown to improve memory, attention, and executive function in both healthy individuals and those with cognitive impairments. Additionally, 2-Chloro-N-(2,5-dioxo-1-propan-2-ylpyrrolidin-3-yl)acetamide has been studied for its neuroprotective effects, as it has been shown to protect against neuronal damage and promote neuronal repair.
Eigenschaften
IUPAC Name |
2-chloro-N-(2,5-dioxo-1-propan-2-ylpyrrolidin-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClN2O3/c1-5(2)12-8(14)3-6(9(12)15)11-7(13)4-10/h5-6H,3-4H2,1-2H3,(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOEFXMKPWJOEHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=O)CC(C1=O)NC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-(2,5-dioxo-1-propan-2-ylpyrrolidin-3-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(oxan-4-yl)-N-[(thiophen-2-yl)methyl]naphthalene-1-carboxamide](/img/structure/B2676145.png)


![1-(benzo[d]oxazol-2-yl)-N-(5-methylpyridin-2-yl)pyrrolidine-2-carboxamide](/img/structure/B2676151.png)

![N-(3-fluorophenyl)-3-methyl-N-(4-methylbenzyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2676154.png)
![N1-(3,4-dimethylphenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2676155.png)
![2-{[5-(4-tert-butylphenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dichlorophenyl)acetamide](/img/structure/B2676157.png)




![3-[1-(2-Aminoethyl)pyrazol-4-yl]benzaldehyde;dihydrochloride](/img/structure/B2676165.png)
![2-((9-methyl-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2676168.png)